6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one

Description

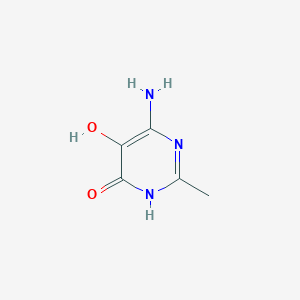

6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxyl group at position 5, an amino group at position 6, and a methyl substituent at position 2 (Figure 1). Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and material science.

Figure 1. Structure of this compound.

Properties

IUPAC Name |

4-amino-5-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4(6)3(9)5(10)8-2/h9H,1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYRTNNALKOWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325927 | |

| Record name | 6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36591-61-4 | |

| Record name | NSC521870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Amino-5-hydroxy-2-methylpyrimidin-4(3H)-one (commonly referred to as 6-AHP) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiviral, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 6-AHP features an amino group at the 6-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the pyrimidine ring. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that 6-AHP exhibits significant antimicrobial properties against various bacterial strains. For instance, a study evaluating derivatives of pyrimidines reported that compounds similar to 6-AHP showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-AHP | S. aureus | 0.025 mg/mL |

| 6-AHP | E. coli | 0.020 mg/mL |

| Other Derivatives | M. tuberculosis | Varies (0.01 - 0.05 mg/mL) |

Enzyme Inhibition

In vitro studies have indicated that 6-AHP and its derivatives possess inhibitory effects on various enzymes. Notably, one study focused on α-glucosidase inhibition, where several synthesized compounds demonstrated IC50 values significantly lower than the standard drug acarbose . This suggests that 6-AHP could be a promising candidate for managing postprandial hyperglycemia.

Table 2: α-Glucosidase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 6-AHP | 15.2 ± 0.4 |

| Acarbose | 750.0 ± 1.5 |

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of pyrimidine derivatives like 6-AHP against HIV-1. A study involving structural modifications of pyrimidines revealed that certain derivatives exhibited potent activity against HIV-1 strains resistant to common treatments . The binding affinity of these compounds to viral proteins suggests a mechanism for their antiviral action.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of 6-AHP were effective in inhibiting the growth of M. tuberculosis with MIC values comparable to established antibiotics .

- Enzyme Inhibition Studies : Kinetic analyses indicated that the most active derivatives showed competitive inhibition of α-glucosidase, emphasizing their potential therapeutic applications in diabetes management .

- Antiviral Studies : Molecular docking studies revealed that certain modifications on the pyrimidine scaffold enhanced binding to HIV-1 reverse transcriptase, indicating a promising direction for antiviral drug design .

Scientific Research Applications

Biological Applications

1. Antiviral Activity:

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the production of nitric oxide (NO) in immune cells, which is crucial for inflammatory responses. This suggests a potential application in developing anti-inflammatory agents or antiviral drugs targeting viral infections such as HIV and herpes viruses .

2. Antioxidative Properties:

Compounds similar to 6-amino-5-hydroxy-2-methylpyrimidin-4(3H)-one have demonstrated antioxidative activity. This property is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

3. Enzyme Inhibition:

Studies have identified that certain pyrimidine derivatives can act as inhibitors of specific enzymes, such as thymidine phosphorylase. This inhibition can be beneficial in controlling tumor growth and enhancing the effectiveness of chemotherapeutic agents .

Agricultural Applications

1. Plant Growth Regulators:

Pyrimidine compounds are being explored as potential plant growth regulators due to their ability to influence plant metabolism and growth processes. Their application could enhance crop yields and stress resistance, making them valuable in sustainable agriculture .

2. Pest Control:

Research into the pesticidal properties of pyrimidine derivatives indicates their potential use in developing new agrochemicals that are effective against pests while being less harmful to beneficial organisms .

Material Science Applications

1. Synthesis of Functional Materials:

The unique chemical structure of this compound allows for its use in synthesizing functional materials. These materials can be utilized in various applications including sensors, catalysts, and polymeric substances due to their stability and reactivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

The pyrimidinone core allows for extensive substitution, leading to diverse derivatives with varied properties. Below is a systematic comparison with key analogues from recent literature.

Substituent Position and Functional Group Variations

Position 2 Modifications

- 2-Methyl vs. This modification may enhance lipophilicity compared to the methyl group in the target compound.

Position 5 Modifications

- Hydroxy vs. Nitro/Nitroso Groups: 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone (): Replacing the hydroxyl group at position 5 with a nitro group (-NO₂) increases electron-withdrawing effects, which could stabilize the ring but reduce nucleophilicity. Nitro derivatives are often explored for antimicrobial or anticancer activity due to their reactivity . Nitroso Derivatives (): Nitrosation of 6-hydroxy-2-methylpyrimidin-4(3H)-one yields nitroso (-NO) analogues, which are intermediates in the synthesis of more complex heterocycles. These compounds are sensitive to redox conditions and may act as nitric oxide donors .

Position 6 Modifications

- Amino vs. Chloro/Other Groups: 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one (): Swapping the amino and hydroxyl positions (amino at 5, chloro at 6) reduces hydrogen-bonding capacity at position 6. Chloro substituents are electron-withdrawing and may enhance stability against hydrolysis but reduce solubility .

Structural Isomers and Similarity Analysis

- 2-Amino-6-methylpyrimidin-4(1H)-one (): A positional isomer with amino at position 2 and methyl at 6. This inversion significantly alters electronic distribution, making the ring less polarized at position 5/7. Reported similarity (0.61) suggests moderate overlap in physicochemical properties .

- 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (): Similarity score 0.84. The methylthio group at position 2 and methyl at position 3 create a more hydrophobic profile compared to the target compound’s hydroxyl and methyl groups .

Physicochemical Properties

Research Findings and Trends

- Position-Specific Effects : Hydroxyl at position 5 enhances hydrogen-bonding capacity, critical for interactions in biological systems, while methyl at position 2 provides steric protection against enzymatic degradation .

- Electron-Withdrawing Groups : Nitro substituents at position 5 () increase acidity of the hydroxyl group, altering solubility and reactivity in aqueous environments.

- Contradictions : Chloro substituents () improve stability but reduce bioavailability compared to hydroxyl groups, highlighting a trade-off in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.